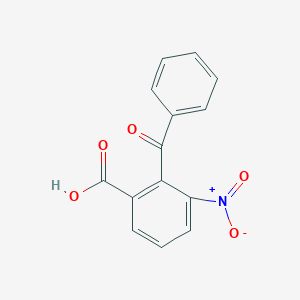

2-Benzoyl-3-nitrobenzoic acid

Description

Contextualization within the Landscape of Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids are a fundamental class of organic compounds characterized by a carboxyl group (-COOH) attached to an aromatic ring. The reactivity of these compounds is influenced by the nature and position of other substituents on the ring. In the case of 2-benzoyl-3-nitrobenzoic acid, the electron-withdrawing nature of both the benzoyl and nitro groups significantly impacts the acidity of the carboxylic acid and the reactivity of the aromatic ring. For instance, 3-nitrobenzoic acid is approximately ten times more acidic than benzoic acid due to the stabilizing effect of the electron-withdrawing nitro group on the conjugate base. wikipedia.orgchemicalbook.com This principle suggests that this compound would also exhibit enhanced acidity.

The synthesis of substituted benzoic acids can be achieved through various methods, including the oxidation of the corresponding alkylbenzenes using reagents like potassium permanganate (B83412), nitric acid, or through catalytic oxidation. google.com A common route to nitro-substituted benzoic acids is the nitration of benzoic acid, which typically yields a mixture of isomers. wikipedia.orgorgsyn.org The synthesis of this compound can be accomplished through the reaction of 3-nitrophthalic anhydride (B1165640) with benzene (B151609) and aluminum chloride, although this method may result in low yields. archive.org

Significance of Multifunctional Aromatic Compounds in Advanced Chemical Synthesis

Multifunctional aromatic compounds, such as this compound, are of great importance in advanced chemical synthesis. The presence of multiple reactive sites allows for selective transformations, enabling the construction of complex molecular architectures. For example, the carboxylic acid group can undergo esterification, the ketone can be involved in various carbonyl reactions, and the nitro group can be reduced to an amine. smolecule.com This versatility makes such compounds valuable precursors for the synthesis of pharmaceuticals, dyes, and other fine chemicals. academicpublishers.orgevitachem.com

Derivatives of substituted benzoic acids have shown a range of biological activities, including antimicrobial and anti-inflammatory effects. smolecule.com For instance, novel series of 2-aroyl-6-nitrobenzoyl amino acids and peptides have been synthesized and screened for their antimicrobial properties. orientjchem.org The ability to modify the different functional groups allows for the fine-tuning of a molecule's properties to achieve desired biological or material characteristics.

Overview of Key Research Domains Pertaining to Benzoyl-nitrobenzoic Acid Structures

Research involving benzoyl-nitrobenzoic acid structures spans several key domains:

Synthetic Methodology: A primary area of research focuses on developing efficient and selective synthetic routes to these compounds. This includes optimizing reaction conditions for processes like Friedel-Crafts acylation and nitration to improve yields and control regioselectivity. archive.orgevitachem.com The conversion of substituted benzoic acids to other functional groups, such as anilines, is also an active area of investigation. rsc.org

Reactivity Studies: Understanding the reactivity of the different functional groups within the molecule is crucial for its application in synthesis. For example, the nitro group can be reduced to an amine, which can then be further functionalized. smolecule.com The carboxylic acid can be converted to esters or acid chlorides, providing a handle for further transformations. academicpublishers.orgorgsyn.org

Medicinal Chemistry: Derivatives of benzoyl-nitrobenzoic acids are explored for their potential as bioactive compounds. Research has indicated that some derivatives exhibit antimicrobial, anti-inflammatory, and even antitumor activities. smolecule.comorientjchem.org The synthesis of N-benzoyl and N-nitrobenzoyl derivatives of amino acids and oligomers is a testament to their potential in creating new therapeutic agents. researchgate.net

Materials Science: The structural features of these compounds make them potential building blocks for new materials. For instance, substituted benzoic acids are used as catalysts in the synthesis of covalent organic frameworks (COFs). rsc.org They are also used in the manufacturing of dyes and pigments. evitachem.com

Chemical and Physical Properties

Below is a table summarizing some of the known physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C14H9NO5 | lookchem.com |

| Appearance | Yellow crystalline solid | lookchem.com |

| Melting Point | 185-187 °C | lookchem.com |

| Boiling Point | 535.5 °C at 760 mmHg | lookchem.com |

| Density | 1.413 g/cm³ | lookchem.com |

| Flash Point | 228.3 °C | lookchem.com |

| Solubility | Slightly soluble in water, more soluble in organic solvents. | lookchem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

7335-60-6 |

|---|---|

Molecular Formula |

C14H9NO5 |

Molecular Weight |

271.22 g/mol |

IUPAC Name |

2-benzoyl-3-nitrobenzoic acid |

InChI |

InChI=1S/C14H9NO5/c16-13(9-5-2-1-3-6-9)12-10(14(17)18)7-4-8-11(12)15(19)20/h1-8H,(H,17,18) |

InChI Key |

VQCAQTNPROLAJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzoyl 3 Nitrobenzoic Acid and Analogs

Classical and Established Synthetic Routes

The traditional synthesis of 2-benzoyl-3-nitrobenzoic acid and similar structures is typically achieved through two main strategic approaches: the nitration of benzoic acid derivatives and the Friedel-Crafts acylation to introduce the benzoyl group. The order and execution of these steps are critical for achieving the desired substitution pattern and yield.

Nitration Strategies for Benzoic Acid Derivatives

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro (NO₂) group onto an aromatic ring.

The direct nitration of benzoic acid and its derivatives is commonly performed using a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rsc.orgtruman.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. youtube.com The reaction is typically conducted at low temperatures, often below 6°C, to control the reaction rate and prevent over-nitration. rsc.org

The general mechanism involves the attack of the aromatic pi-system of the benzoic acid on the nitronium ion. youtube.com This is followed by the deprotonation of the resulting intermediate, known as a sigma complex or arenium ion, to restore the aromaticity of the ring and yield the nitrobenzoic acid product. youtube.com

Reaction Scheme for Nitration of Benzoic Acid:

In the nitration of substituted benzoic acids, the existing substituents on the benzene (B151609) ring dictate the position of the incoming nitro group. The carboxylic acid group (-COOH) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack, making the reaction slower than the nitration of benzene itself. youtube.com

This deactivating nature also governs the regioselectivity of the reaction. The carboxylic group directs the incoming electrophile, in this case, the nitronium ion, primarily to the meta-position (C-3). youtube.com This preference is explained by the relative stability of the intermediate carbocation (sigma complex). When the electrophile attacks at the ortho or para positions, one of the resonance structures places the positive charge directly adjacent to the electron-withdrawing carboxyl group, which is highly destabilizing. youtube.com In contrast, meta-attack avoids this unfavorable arrangement, making the corresponding intermediate more stable and the meta-product the major isomer formed. rsc.orgyoutube.com

| Product | Position of NO₂ Group | Typical Yield |

| 3-Nitrobenzoic acid | meta | Major Product |

| 2-Nitrobenzoic acid | ortho | Minor Product |

| 4-Nitrobenzoic acid | para | Minor Product |

This interactive table summarizes the typical regiochemical outcomes of the direct nitration of benzoic acid.

Friedel-Crafts Acylation Approaches for Introducing the Benzoyl Moiety

Friedel-Crafts acylation is a key method for attaching an acyl group, such as a benzoyl group, to an aromatic ring. chemguide.co.uk This reaction involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst. rsc.org Unlike Friedel-Crafts alkylation, the acylation reaction has the advantage of not being prone to carbocation rearrangements and the product is deactivated, preventing further reactions. libretexts.org

A direct and efficient route to this compound involves the Friedel-Crafts acylation of benzene using 3-nitrophthalic anhydride as the starting material. google.com In this reaction, the anhydride is activated by a Lewis acid catalyst, and the electrophilic acylium ion that is generated then attacks the benzene ring. A subsequent workup opens the anhydride ring to form the final carboxylic acid product. This method strategically places the nitro and benzoyl groups in the desired 1,2,3-substitution pattern on the benzoic acid core.

The choice of catalyst is crucial in Friedel-Crafts acylation. Traditionally, strong Lewis acids like aluminum chloride (AlCl₃) are used in stoichiometric amounts because the catalyst complexes with the resulting ketone product. wikipedia.org However, research has focused on developing more efficient and environmentally friendly catalytic systems.

A variety of catalysts have been explored for the acylation of aromatic compounds:

Composite Catalysts : A combination of iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃) has been reported as a highly efficient composite catalyst for the synthesis of this compound from 3-nitrophthalic anhydride and benzene, resulting in high product yield and purity. google.com

Zeolites : Solid acid catalysts like Hβ zeolite have been used for the acylation of benzene with phthalic anhydride, offering advantages in terms of catalyst recovery and reuse. researchgate.netacs.org

Ionic Liquids : Chloroaluminate ionic liquids have been employed as both the catalyst and solvent for the reaction between benzene and phthalic anhydride, achieving high yields under optimized conditions. dissertationtopic.net

Other Lewis Acids : A range of other Lewis acids, including BF₃, TiCl₄, and SnCl₄, are effective catalysts for Friedel-Crafts reactions. rsc.org Iron(III) chloride has also been used as a cost-effective and robust catalyst in ionic liquid media. beilstein-journals.org

| Catalyst System | Acylating Agent | Substrate | Key Findings | Reference(s) |

| FeCl₃-AlCl₃ (Composite) | 3-Nitrophthalic anhydride | Benzene | High catalytic efficiency, product purity >98% | google.com |

| Hβ Zeolite | Phthalic anhydride | Benzene | High conversion and selectivity for anthraquinone (B42736) synthesis | researchgate.net |

| Chloroaluminate Ionic Liquid | Phthalic anhydride | Benzene | Yield of 88.4% for o-benzoyl benzoic acid under optimal conditions | dissertationtopic.net |

| Iron(III) chloride | Acid anhydrides | Benzene derivatives | Robust system, tolerates various electron-rich substrates | beilstein-journals.org |

| Solid Superacids (e.g., Sulfated Zirconia) | Phthalic anhydride | Anisole | Effective for forming diacylated products | researchgate.net |

This interactive table presents various catalyst systems used in Friedel-Crafts acylation reactions relevant to the synthesis of benzoylbenzoic acid derivatives.

Oxidation Pathways for Aromatic Precursors

The synthesis of benzoic acid derivatives frequently involves the oxidation of a carbon side chain on an aromatic ring. The choice of precursor and oxidizing agent is critical to achieving high yields and preventing unwanted side reactions.

Selective Oxidation of Methyl Groups

A primary route for the formation of the carboxylic acid group in nitrobenzoic acids is the selective oxidation of a corresponding nitrotoluene. This process requires potent oxidizing agents capable of converting the methyl group to a carboxyl group while leaving the rest of the molecule intact.

Various substituted nitrotoluenes can be oxidized to their corresponding nitrobenzoic acids using reagents like nitric acid at elevated temperatures and pressures google.com. For instance, the synthesis of 2-fluoro-3-nitrobenzoic acid is achieved by oxidizing the methyl group of 2-fluoro-3-nitrotoluene wipo.int. Similarly, 2-nitro-4-methylsulfonylbenzoic acid is synthesized from 2-nitro-4-methylsulfonyl toluene (B28343) using hydrogen peroxide in the presence of a catalyst asianpubs.org.

Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and nitric acid. The industrial production of benzoic acid often utilizes liquid-phase air oxidation of toluene with cobalt and manganese catalysts alfa-chemistry.com. For laboratory-scale synthesis, potassium permanganate is a common choice, which is believed to generate atomic oxygen as the active oxidant in a free radical reaction alfa-chemistry.com. Catalytic systems, such as those involving manganese sulfate, have also been studied for the side-chain oxidation of nitrotoluenes to the corresponding aldehydes, which are intermediates in the oxidation to carboxylic acids epa.gov.

Table 1: Examples of Reagents for Selective Oxidation of Methyl Groups on Nitrotoluene Analogs

| Precursor | Oxidizing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| 4-Nitrotoluene-2-sulfonic acid | Nitric Acid | 4-Nitro-2-sulfonylbenzoic acid | google.com |

| 2-Fluoro-3-nitrotoluene | Oxidant (unspecified) | 2-Fluoro-3-nitrobenzoic acid | wipo.int |

| 2-Nitro-4-methylsulfonyl toluene | Hydrogen Peroxide / CuO/Al2O3 | 2-Nitro-4-methylsulfonylbenzoic acid | asianpubs.org |

| Toluene | Potassium Permanganate | Benzoic Acid | alfa-chemistry.com |

| 2-Nitrotoluene | Manganese Sulfate / O2 | 2-Nitrobenzaldehyde | epa.gov |

Oxidative Cleavage Strategies

Oxidative cleavage provides an alternative pathway to carboxylic acids by breaking carbon-carbon bonds within a larger precursor molecule masterorganicchemistry.com. This strategy is particularly useful when the desired substitution pattern is more easily assembled in a precursor that can be subsequently cleaved.

One such strategy involves the oxidative cleavage of aryl alkyl ketones. A metal-free, one-pot synthesis can convert various aryl alkyl ketones into their corresponding aryl carboxylic acids using iodine as a catalyst with tert-Butyl hydroperoxide (TBHP) and Dimethyl sulfoxide (DMSO) as oxidants organic-chemistry.org. For example, acetophenones bearing electron-withdrawing groups like nitro substituents can be efficiently converted to the corresponding benzoic acids thieme-connect.com.

Another prominent method is the ozonolysis of alkenes. This reaction cleaves the carbon-carbon double bond, and when followed by an oxidative workup (e.g., with hydrogen peroxide), it yields carboxylic acids masterorganicchemistry.com. Therefore, a precursor containing a vinyl group or a larger unsaturated side chain at the appropriate position could be cleaved to form the desired benzoic acid derivative. The oxidative cleavage of alkenes can also be achieved with hydrogen peroxide catalyzed by specific tungsten-based catalysts acs.org.

Table 2: Overview of Oxidative Cleavage Strategies for Carboxylic Acid Synthesis

| Precursor Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Aryl Alkyl Ketones | I2 (cat.), DMSO, TBHP | Aryl Carboxylic Acids | organic-chemistry.org |

| Alkenes | 1. O3; 2. H2O2 | Carboxylic Acids | masterorganicchemistry.com |

| Alkynes | O3 or KMnO4 | Carboxylic Acids | masterorganicchemistry.com |

| 1,2-Diols (Vicinal Diols) | NaIO4 | Aldehydes or Ketones | masterorganicchemistry.com |

Modern and Optimized Synthetic Transformations

Advances in catalysis have led to more efficient and selective methods for synthesizing complex molecules like this compound. These modern approaches often offer milder reaction conditions, higher yields, and improved environmental profiles compared to traditional stoichiometric methods.

Catalyst-Mediated Synthesis Enhancements

Catalysts play a pivotal role in modern organic synthesis by lowering the activation energy of reactions and enabling new transformation pathways. Both metal-based catalysts and organocatalysts have been effectively employed to enhance the synthesis of benzoic acid derivatives and related compounds.

Metal catalysts are widely used in the synthesis of aromatic ketones and in oxidation reactions. A notable green and efficient method for synthesizing this compound involves the catalytic reflux reaction of 3-nitrophthalic anhydride and benzene using a FeCl3-AlCl3 composite catalyst. This dual Lewis acid system demonstrates higher catalytic efficiency than traditional single Lewis acid catalysts, leading to a product with high yield and purity (over 98%) suitable for industrial production google.com.

Metal catalysts are also crucial in the oxidation of precursors. As mentioned previously, the synthesis of 2-nitro-4-methylsulfonylbenzoic acid is facilitated by a CuO/Al2O3 catalyst when oxidizing the corresponding toluene derivative with hydrogen peroxide asianpubs.org. The industrial synthesis of benzoic acid from toluene also relies on metal catalysts, specifically cobalt acetate, to facilitate liquid-phase air oxidation alfa-chemistry.com. Furthermore, studies on the oxidation of 2-nitrotoluene have explored the use of manganese sulfate as a catalyst to achieve high conversion rates epa.gov.

Table 3: Selected Metal-Catalyzed Processes in the Synthesis of Benzoic Acid Derivatives

| Reaction Type | Catalyst | Reactants | Product | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | FeCl3-AlCl3 | 3-Nitrophthalic anhydride, Benzene | This compound | google.com |

| Methyl Group Oxidation | CuO/Al2O3 | 2-Nitro-4-methylsulfonyl toluene, H2O2 | 2-Nitro-4-methylsulfonylbenzoic acid | asianpubs.org |

| Methyl Group Oxidation | Cobalt Acetate | Toluene, Air | Benzoic Acid | alfa-chemistry.com |

| Methyl Group Oxidation | Manganese Sulfate | 2-Nitrotoluene, O2 | 2-Nitrobenzaldehyde | epa.gov |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthesis. While not a method for synthesizing the carboxylic acid itself, organocatalysis is highly relevant for subsequent transformations. A prominent example is the boric acid-catalyzed amidation of carboxylic acids.

This process involves the direct condensation of a carboxylic acid with an amine to form an amide, a crucial functional group in many pharmaceuticals and materials researchgate.net. Boric acid is an effective, mild, and readily available catalyst for this dehydrative procedure researchgate.netasianpubs.org. The reaction is believed to proceed through the formation of intermediates that facilitate the removal of water, driving the reaction forward nih.gov. The catalytic activity of boric acid can be enhanced by co-catalysts like polyethylene glycol (PEG) orgsyn.org. This method is chemoselective, typically favoring reaction at primary amines when both primary and secondary amines are present, and it preserves the integrity of stereogenic centers in the reactants orgsyn.org. This approach represents a green chemistry-based method for transformations of benzoic acids.

Table 4: Boric Acid Catalysis for the Amidation of Benzoic Acids

| Carboxylic Acid | Amine | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Benzoic Acid | Aniline (B41778) | Boric Acid | Mild conditions, readily available catalyst | asianpubs.org |

| 4-Nitrobenzoic acid | Ammonia (B1221849) | Boric Acid / PEG | Enhanced activity with co-catalyst | orgsyn.org |

| Various Carboxylic Acids | Various Amines | Boric Acid | Chemoselective, preserves stereochemistry | orgsyn.org |

| Benzoic Acid | 4-Phenylbutylamine | Boronic Acids | Effective for direct amidation | nih.govresearchgate.net |

Multi-Step Conversions from Readily Available Precursors

The synthesis of this compound is often achieved through multi-step pathways starting from accessible reagents. A prominent method involves the Friedel-Crafts acylation of benzene with 3-nitrophthalic anhydride. This reaction is typically catalyzed by a Lewis acid, which activates the anhydride for electrophilic attack by the benzene ring.

One patented method describes a green and efficient synthesis using a composite catalyst. google.com In this process, 3-nitrophthalic anhydride is reacted with benzene in a reflux reaction catalyzed by a ferric chloride-aluminum chloride (FeCl₃-AlCl₃) composite system. google.com This approach is reported to have high catalytic efficiency, leading to a product with purity exceeding 98%. google.com The operational simplicity and high yield make it suitable for industrial-scale production. google.com

The general sequence of such multi-step syntheses can be outlined as:

Nitration: Introduction of a nitro group onto a precursor molecule. For example, the nitration of benzoic acid is a common step in producing nitrobenzoic acid isomers, though for the target molecule, the starting material is typically already nitrated (3-nitrophthalic anhydride). study.comtruman.edu

Acylation: The core reaction where the benzoyl group is attached. In the case of using 3-nitrophthalic anhydride, this is an intramolecularly-derived acylation where the anhydride ring is opened by the benzene nucleophile.

Workup and Purification: Following the reaction, the product is isolated and purified, often involving steps like quenching the catalyst, extraction, and recrystallization to achieve the desired purity.

Table 1: Comparison of Catalysts in the Synthesis of this compound

| Catalyst System | Key Advantages | Reported Purity | Reference |

|---|---|---|---|

| Single Lewis Acid (e.g., AlCl₃) | Traditional, well-established method. | Variable | Traditional Methods |

| FeCl₃-AlCl₃ Composite | Higher catalytic efficiency, improved yield, environmentally friendly. | >98% | google.com |

Asymmetric Synthesis Considerations

While this compound itself is not a chiral molecule, the principles of asymmetric synthesis are relevant for the preparation of its chiral derivatives or analogs, which may have applications in specialized fields like materials science or as pharmaceutical intermediates. Axially chiral compounds, which possess chirality due to hindered rotation around a single bond, are a key class of such derivatives.

Bifunctional organocatalysts, which contain both a hydrogen-bond donor (like urea or thiourea) and a hydrogen-bond acceptor (like a tertiary amine) within a chiral scaffold, have been successfully employed in the enantioselective synthesis of axially chiral benzamides. nih.govdoaj.org These catalysts can recognize and stabilize a specific conformation of a substrate through multipoint interactions, enabling stereoselective reactions. nih.gov For instance, the enantioselective synthesis of axially chiral benzamides has been achieved via aromatic electrophilic bromination, where the organocatalyst controls the facial selectivity of the reaction. nih.govdoaj.org

This strategy could potentially be adapted to synthesize chiral analogs of this compound. A hypothetical approach might involve:

Creating an amide derivative of this compound with a suitable aniline.

Performing an enantioselective transformation, such as a catalyzed intramolecular cyclization or a directed aromatic substitution, to create a chiral axis.

The development of such asymmetric syntheses is a growing area of research, aiming to provide access to enantiomerically pure compounds with unique three-dimensional structures. rsc.orgrsc.org

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. wjpmr.comatiner.gr

Utilization of Environmentally Benign Oxidants

A key aspect of green synthesis is the replacement of hazardous oxidizing agents with more environmentally benign alternatives. Traditional oxidants like potassium permanganate or nitric acid can produce significant toxic waste. libretexts.orggoogle.com In contrast, molecular oxygen (from air) and hydrogen peroxide are considered green oxidants, as their primary byproduct is water. google.comresearchgate.net

For instance, in the synthesis of related compounds like 3-nitro-2-methylbenzoic acid, a precursor that could potentially be converted to the target molecule, methods have been developed that use oxygen as the primary oxidant. google.com This process is typically carried out in an acidic organic solvent in the presence of a catalyst and an initiator. google.com Such approaches avoid the formation of large quantities of inorganic waste associated with traditional oxidants. google.com

Solvent-Free or Recyclable Solvent Systems in Reaction Design

Solvents contribute significantly to the waste generated in chemical processes. skpharmteco.com Green chemistry encourages the use of solvent-free reactions or the replacement of hazardous organic solvents with safer or recyclable alternatives. nih.gov

Atom Economy and Waste Minimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.comwjpps.comskpharmteco.com Synthetic methods should be designed to maximize atom economy, thereby minimizing waste at the molecular level. wordpress.comjk-sci.com

Mechanistic Investigations of this compound Formation

The formation of this compound via the reaction of 3-nitrophthalic anhydride with benzene is a classic example of a Friedel-Crafts acylation, a type of electrophilic aromatic substitution. The mechanism proceeds through several key steps:

Activation of the Electrophile: A Lewis acid catalyst, such as AlCl₃ or FeCl₃, coordinates to one of the carbonyl oxygen atoms of the 3-nitrophthalic anhydride. This coordination polarizes the carbonyl group, making the carbonyl carbon significantly more electrophilic and forming a highly reactive acylium ion or a polarized complex.

Electrophilic Attack: The electron-rich π system of the benzene ring acts as a nucleophile, attacking the activated carbonyl carbon. This attack breaks the aromaticity of the benzene ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Ring Opening and Proton Transfer: The anhydride ring opens during this process. A weak base, such as the [AlCl₃(OH)]⁻ complex formed from traces of water or the counter-ion from the catalyst, removes a proton from the carbon atom that was attacked by the electrophile.

Rearomatization: The removal of the proton restores the aromaticity of the benzene ring, yielding the final product, this compound, after an acidic workup to protonate the resulting carboxylate.

The reaction is directed to form the 2-benzoyl isomer due to the electronic and steric effects of the substituents on the phthalic anhydride ring. The nitro group is a strong electron-withdrawing group, which deactivates the anhydride and influences the regioselectivity of the acylation.

Identification of Reaction Intermediates

The Friedel-Crafts acylation mechanism proceeds through several distinct, identifiable intermediates. The process is initiated by the activation of the acylating agent by the Lewis acid catalyst. byjus.commasterorganicchemistry.com

Formation of the Acylating Electrophile: The first step involves the reaction between the acylating agent, 3-nitrophthalic anhydride, and the Lewis acid catalyst (e.g., AlCl₃). The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and making the carbonyl carbon more electrophilic. This coordination complex can then open to form a highly reactive, resonance-stabilized acylium ion. This acylium ion is the key electrophile that attacks the aromatic ring. masterorganicchemistry.comsigmaaldrich.com

Formation of the Sigma (σ) Complex: The electron-rich π system of the benzene ring attacks the electrophilic acylium ion. byjus.com This step results in the formation of a carbocation intermediate known as an arenium ion, or sigma (σ) complex. In this intermediate, the aromaticity of the benzene ring is temporarily lost, and the positive charge is delocalized across the ring through resonance. byjus.comyoutube.com

Deprotonation and Product Formation: In the final step, a weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the sp³-hybridized carbon of the sigma complex. byjus.comwikipedia.org This deprotonation step restores the aromaticity of the ring, yielding the final ketone product, this compound, complexed with the Lewis acid catalyst. An aqueous workup is then required to destroy this complex and isolate the desired product. wikipedia.org

The key intermediates identified in the synthesis of this compound are summarized in the table below.

| Intermediate | Description | Role in Reaction |

| Lewis Acid-Anhydride Complex | A complex formed between the Lewis acid catalyst (e.g., AlCl₃) and 3-nitrophthalic anhydride. | Precursor to the active electrophile. |

| Acylium Ion | A resonance-stabilized cation (R-C≡O⁺ ↔ R-C⁺=O) formed from the Lewis acid-anhydride complex. | The primary electrophile that attacks the benzene ring. |

| Sigma (σ) Complex / Arenium Ion | A resonance-stabilized carbocation formed by the attack of the benzene ring on the acylium ion. | The intermediate resulting from the C-C bond formation step, leading to the loss of aromaticity. |

Elucidation of Transition State Structures and Energy Profiles

The reaction mechanism involves at least two major transition states corresponding to the two main chemical transformation steps.

Second Transition State (TS2): This relates to the deprotonation of the sigma complex to restore aromaticity. This step generally has a much lower activation energy compared to the formation of the sigma complex, as it leads to the highly stable aromatic product.

| Step | Description | Key Structural Features of Transition State | Relative Energy Barrier |

| Acylium Ion Formation | Lewis acid-catalyzed opening of the anhydride. | Elongated C-O bond in the anhydride; partial bond formation between oxygen and the Lewis acid. | Moderate |

| C-C Bond Formation (TS1) | Electrophilic attack of the acylium ion on the benzene ring. | Partial C-C bond between the electrophile and the ring; disruption of the π-system. | High (Rate-determining) |

| Deprotonation (TS2) | Removal of a proton from the sigma complex. | Partial C-H bond breaking and partial re-formation of the aromatic π-system. | Low |

Kinetic Studies and Reaction Rate Determination

Kinetic studies of Friedel-Crafts reactions provide quantitative data on how reaction rates are influenced by the concentrations of reactants and catalysts, as well as by temperature. For Friedel-Crafts acylations, the rate of reaction is typically monitored by measuring the consumption of the reactants or the formation of the product over time, often using techniques like gas chromatography or spectroscopy. core.ac.uk

Based on analogous systems, the rate law for the acylation of benzene with 3-nitrophthalic anhydride is expected to follow a multi-order relationship. Kinetic studies on similar Friedel-Crafts reactions have shown that the reaction can be first-order with respect to the aromatic substrate (benzene), first-order with respect to the acylating agent, and often second-order with respect to the Lewis acid catalyst. core.ac.uk

The general rate equation can be expressed as: Rate = k[Benzene][Acylating Agent][Catalyst]ⁿ where 'n' is the order of the reaction with respect to the catalyst, which can vary depending on the reaction conditions and catalyst aggregation.

Several factors significantly influence the reaction rate:

Catalyst Concentration: The concentration of the Lewis acid is critical. A higher catalyst concentration generally leads to a faster reaction rate by increasing the concentration of the active acylium ion electrophile. Stoichiometric amounts of the catalyst are often required because the catalyst complexes with the ketone product, effectively removing it from the catalytic cycle. wikipedia.orgchemistryjournals.netorganic-chemistry.org

Nature of the Substrate: The electronic nature of the aromatic substrate plays a role. While benzene is the standard, analogs with electron-donating groups would react faster, whereas those with strongly deactivating groups (like nitrobenzene itself) are generally unreactive in Friedel-Crafts acylations. libretexts.org

Temperature: As with most chemical reactions, increasing the temperature increases the reaction rate according to the Arrhenius equation. However, this must be balanced against the potential for side reactions or product decomposition at higher temperatures.

Solvent: The choice of solvent can influence reaction rates by affecting the solubility of reactants and the stability of charged intermediates. Solvents like nitromethane or 1,2-dichloroethane are commonly used. core.ac.ukchemistryjournals.net

| Factor | Effect on Reaction Rate | Rationale |

| [Benzene] | Increases rate | Higher concentration of the nucleophile leads to more frequent collisions with the electrophile. |

| [3-Nitrophthalic Anhydride] | Increases rate | Higher concentration leads to a greater concentration of the generated acylium ion. |

| [Lewis Acid Catalyst] | Increases rate significantly | The catalyst is essential for generating the highly reactive acylium ion electrophile. The reaction order is often >1. |

| Temperature | Increases rate | Provides sufficient activation energy to overcome the energy barrier of the rate-determining step. |

Reaction Chemistry and Transformational Pathways of 2 Benzoyl 3 Nitrobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that readily undergoes reactions such as esterification, conversion to acid chlorides and anhydrides, and amidation. These transformations are fundamental in synthetic organic chemistry for creating new molecules with modified properties.

Esterification Reactions and Ester Derivative Synthesis

Esterification is a common reaction of carboxylic acids, typically involving reaction with an alcohol in the presence of an acid catalyst. This process converts the carboxylic acid moiety of 2-benzoyl-3-nitrobenzoic acid into an ester group (-COOR). The Fischer esterification method, which employs an excess of alcohol and a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a standard procedure for this transformation. google.comiajpr.com The reaction is driven to completion by removing the water formed, often through azeotropic distillation with a suitable solvent like toluene (B28343). google.com

Microwave-assisted esterification has also emerged as an efficient method, sometimes improving yields and reducing reaction times compared to conventional heating. researchgate.net For instance, the synthesis of benzyl (B1604629) 2-(benzyloxy)-3-nitrobenzoate, a structurally related compound, highlights the feasibility of forming ester derivatives from this class of molecules. scbt.com

Table 1: Examples of Esterification Products from Nitrobenzoic Acids This table is illustrative of typical esterification reactions that this compound can undergo.

| Reactant Alcohol | Catalyst | Product Name |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 2-benzoyl-3-nitrobenzoate |

| Ethanol (B145695) | H₂SO₄ | Ethyl 2-benzoyl-3-nitrobenzoate |

Formation of Acid Chlorides and Anhydrides

The carboxylic acid group of this compound can be converted into more reactive intermediates, such as acid chlorides and anhydrides. Acid chlorides are particularly valuable in synthesis as they react readily with a wide range of nucleophiles.

The most common method for preparing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂), often with gentle heating. prepchem.comprepchem.com Other chlorinating agents like phosphorus pentachloride (PCl₅) can also be employed. orgsyn.orggoogle.com The reaction converts the hydroxyl (-OH) group of the carboxylic acid into a chloro (-Cl) group, yielding 2-benzoyl-3-nitrobenzoyl chloride. This intermediate is typically used directly in subsequent reactions without extensive purification. nih.gov

Acid anhydrides can be formed from the corresponding carboxylic acid, often via the acid chloride. For example, reacting an acid chloride with the sodium salt of the carboxylic acid can yield the symmetric anhydride (B1165640). Another method involves the reaction of an acid chloride with pyridine, which can facilitate the formation of the anhydride. orgsyn.org The formation of 2-methyl-3-nitrobenzoic anhydride has been reported from the reaction of the acid with thionyl chloride, where an excess of the acid likely reacts with the initially formed acid chloride. nih.gov

Amidation Reactions and Carboxamide Derivative Formation

Amides are synthesized by reacting a carboxylic acid or its activated derivatives with an amine. Due to the higher reactivity of acid chlorides, the most common route to synthesizing carboxamide derivatives of this compound involves the intermediate formation of 2-benzoyl-3-nitrobenzoyl chloride. This acid chloride can then be treated with a primary or secondary amine to yield the corresponding N-substituted amide. google.com

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. prepchem.com This method allows for the synthesis of a wide array of carboxamides by varying the amine reactant. For example, reaction with ammonia (B1221849) would yield the primary amide, 2-benzoyl-3-nitrobenzamide, while reaction with an amine like aniline (B41778) would produce N-phenyl-2-benzoyl-3-nitrobenzamide. The use of catalysts like niobic oxide (Nb₂O₅) has also been explored for direct amidation of carboxylic acids with amines. researchgate.net

Reactivity of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other nitrogen-containing functional groups.

Reduction to Amino and Other Nitrogen-Containing Functions

The reduction of the nitro group to an amino group (-NH₂) is a synthetically important transformation, as it converts an electron-withdrawing group into an electron-donating one, profoundly altering the molecule's chemical properties. This reaction transforms this compound into 2-benzoyl-3-aminobenzoic acid. archive.org

A variety of reducing agents can accomplish this conversion. wikipedia.org

Catalytic Hydrogenation: This method involves using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. It is a clean and efficient method. wikipedia.org

Metal/Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid (HCl). wikipedia.org Tin(II) chloride (SnCl₂) in ethanol is another effective reagent for reducing aromatic nitro compounds without affecting other sensitive groups like esters or nitriles. stackexchange.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel or iron-based catalysts can also be used to reduce the nitro group. wikipedia.orggoogle.com

Depending on the reaction conditions and the reducing agent used, the reduction can be stopped at intermediate stages, such as the hydroxylamine (B1172632) or azo compound, although the formation of the aniline (amino) derivative is the most common outcome. wikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Product Functional Group |

|---|---|

| H₂, Pd/C | Amino (-NH₂) |

| Fe, HCl | Amino (-NH₂) |

| SnCl₂, HCl/Ethanol | Amino (-NH₂) |

| Na₂S or Na₂S₂O₄ | Amino (-NH₂) wikipedia.org |

Nucleophilic Aromatic Substitution Reactions Activated by the Nitro Group

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. Its strong electron-withdrawing nature depletes the electron density of the aromatic ring, particularly at the ortho and para positions relative to its location, making the ring susceptible to attack by nucleophiles. libretexts.orgpressbooks.pub

For an SNAr reaction to occur, a good leaving group, typically a halide, must be present on the aromatic ring at a position activated by the electron-withdrawing group. masterorganicchemistry.comyoutube.com In the case of this compound, the nitro group at position 3 activates the ortho positions (2 and 4) and the para position (6). If a leaving group were present at position 2, 4, or 6, it could potentially be displaced by a strong nucleophile (e.g., methoxide, hydroxide, or an amine). The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub While this compound itself does not have a leaving group other than the carboxylic acid and benzoyl groups (which are not typical leaving groups in SNAr), its structure illustrates the electronic activation provided by the nitro group, a principle that is key to the reactivity of many nitroaromatic compounds. libretexts.org

Reactivity of the Benzoyl Moiety and Aromatic System

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the carboxylic acid, the benzoyl ketone, and the nitro group. These groups are all attached to a central benzene (B151609) ring, and their electronic properties profoundly influence the reactivity of the aromatic system.

Electrophilic and Nucleophilic Aromatic Substitution on Substituted Rings

The benzene ring of this compound is heavily influenced by the presence of three electron-withdrawing groups (EWGs). The carboxylic acid (-COOH), benzoyl (-COC6H5), and nitro (-NO2) groups all pull electron density away from the aromatic system through both inductive and resonance effects.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile attacks the electron-rich π-system of the benzene ring. masterorganicchemistry.com However, the three EWGs on this compound significantly reduce the ring's electron density, making it highly deactivated towards electrophilic attack. libretexts.org Such reactions, if they occur, require harsh conditions. libretexts.org

The directing effect of these substituents must also be considered. All three groups—carboxylic acid, benzoyl, and nitro—are meta-directors. libretexts.orgstudy.com This means they direct incoming electrophiles to the positions meta to themselves. In this molecule, the available positions for substitution are C4, C5, and C6.

Position C5 is meta to the C1-carboxyl and C3-nitro groups but ortho to the C2-benzoyl group.

Position C4 is ortho to the C3-nitro group and meta to the C2-benzoyl group.

Position C6 is ortho to the C1-carboxyl group and meta to the C2-benzoyl group.

Due to the strong deactivating nature of all substituents, predicting the major product is complex, but substitution is generally disfavored. The strong deactivation makes further electrophilic substitution reactions on this scaffold synthetically challenging.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present. pressbooks.pub Strong electron-withdrawing groups, particularly nitro groups, are essential for activating a ring towards nucleophilic attack because they can stabilize the negative charge of the intermediate Meisenheimer complex. pressbooks.pub This stabilization is most effective when the EWG is positioned ortho or para to the leaving group. libretexts.org

While this compound itself does not possess a typical leaving group like a halide, if a derivative were synthesized (e.g., 2-benzoyl-3-nitro-6-chlorobenzoic acid), the ring would be highly activated for a nucleophilic attack to displace the chloride. The nitro group at C3 and the benzoyl group at C2 would effectively stabilize the intermediate anion.

Intramolecular Cyclization and Ring-Closure Reactions

The specific arrangement of substituents in this compound, particularly the ortho-relationship between the benzoyl and nitro groups, provides a template for intramolecular cyclization reactions. These reactions are powerful tools for constructing new heterocyclic ring systems.

A common strategy involves the chemical reduction of the nitro group. The resulting amino group is a potent nucleophile and is perfectly positioned to react with the adjacent electrophilic carbonyl carbon of the benzoyl group. This pathway can lead to the formation of various nitrogen-containing heterocyclic scaffolds.

For instance, reduction of the nitro group to an amine (-NH2) would yield 2-benzoyl-3-aminobenzoic acid. This intermediate can undergo an acid-catalyzed intramolecular cyclization (a condensation reaction) between the newly formed amine and the ketone of the benzoyl group. This type of reaction is a standard method for synthesizing quinoline (B57606) derivatives and related fused-ring systems. While specific studies on this compound are not prevalent, analogous transformations are well-documented for other ortho-substituted nitroarenes. sciforum.netrsc.org

Oxidative Transformations of the Benzoyl Group

The benzoyl group itself is generally resistant to oxidation under typical conditions. Unlike alkylbenzenes (e.g., toluene), which can be readily oxidized at the benzylic position to form carboxylic acids, the benzophenone (B1666685) substructure within this compound lacks a benzylic C-H bond. masterorganicchemistry.com This makes it inert to common oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid under conditions that would typically cleave an alkyl side chain. masterorganicchemistry.com

The oxidation of the benzoyl group would require harsh conditions that would likely lead to the cleavage of the carbon-carbon bond between the carbonyl and one of the aromatic rings. Such reactions are generally not selective and can lead to a mixture of products, potentially including benzoic acid and 3-nitrobenzoic acid derivatives, through degradative pathways. Milder, more selective reagents exist for benzylic oxidation, but these are ineffective in the absence of a benzylic hydrogen. masterorganicchemistry.com Therefore, the benzoyl group is considered a stable moiety under most oxidative conditions relevant to synthetic chemistry.

Derivatization Strategies for Functional Exploration

This compound is a versatile starting material for creating a wide range of new molecules. Its three distinct functional groups offer multiple handles for chemical modification, allowing researchers to explore new chemical space and develop compounds for various applications.

Synthesis of Substituted Benzoic Acid Derivatives for Research Purposes

The functional groups of this compound can be selectively modified to produce a library of derivatives for research. These derivatization strategies allow for systematic studies of structure-activity relationships.

Carboxylic Acid Group: The -COOH group is readily converted into other functional groups.

Esterification: Reaction with alcohols under acidic conditions yields esters. These derivatives often have different solubility profiles and can be used as protecting groups or to modify biological activity.

Amide Formation: Reaction with amines, often using coupling agents like EDC·HCl, produces amides. researchgate.net This is a common strategy in medicinal chemistry to introduce new substituents and potential hydrogen bonding interactions.

Nitro Group: The -NO2 group is a key site for transformation.

Reduction: The nitro group can be reduced to an amine (-NH2) using various reagents, such as hydrogen gas with a palladium catalyst (H2/Pd), tin chloride (SnCl2), or zinc powder. acs.org The resulting aniline derivative is a versatile intermediate for further reactions, including diazotization or acylation.

Ketone Group: The carbonyl group of the benzoyl moiety can also be modified, for example, through reduction to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4).

The following table summarizes some potential derivatization reactions.

| Functional Group | Reagents and Conditions | Product Functional Group |

| Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Carboxylic Acid | Amine, Coupling Agent (e.g., EDC) | Amide |

| Nitro Group | H₂, Pd/C or SnCl₂, HCl | Amine |

| Benzoyl Ketone | NaBH₄, Methanol | Secondary Alcohol |

Precursor Roles in Generating Diverse Chemical Scaffolds

The true synthetic utility of this compound lies in its role as a precursor for more complex molecular architectures. By combining the derivatization strategies mentioned above with cyclization reactions, a variety of heterocyclic scaffolds can be generated. These scaffolds are often considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. researchgate.net

Benzothiazinones: Substituted nitrobenzoic acids are key starting materials for the synthesis of benzothiazinones, a class of compounds investigated for their potent antitubercular activity. nih.gov The synthesis often involves converting the carboxylic acid to a more reactive species that can undergo cyclization.

Benzoxazolones and Benzimidazoles: The reduction of the nitro group to an amine provides a critical intermediate. This amine, being ortho to either the carboxylic acid or the benzoyl group, can participate in intramolecular condensation reactions to form five- or six-membered heterocyclic rings, which are core structures in many pharmacologically active compounds. neu.edu.trresearchgate.net

Ansamitocins: Substituted benzoic acids serve as starter units in the biosynthesis and mutasynthesis of ansamitocins, a class of potent antitumor agents. acs.org This highlights the role of such precursors in both chemical synthesis and biotechnological production of complex natural products.

The strategic combination of functional group manipulations makes this compound a valuable building block for generating diverse and complex molecules for further scientific investigation.

Advanced Analytical and Spectroscopic Characterization of 2 Benzoyl 3 Nitrobenzoic Acid Reaction Products and Derivatives

Spectroscopic Methods for Structural Elucidation of Novel Compounds

The determination of the precise chemical structure of newly synthesized derivatives of 2-benzoyl-3-nitrobenzoic acid relies on a combination of spectroscopic methods. Each technique provides unique and complementary information, and when used in concert, they allow for a complete and accurate structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

In the ¹H NMR spectrum of a derivative of this compound, the aromatic protons will appear as a complex series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants are highly sensitive to the nature and position of substituents on the aromatic rings. For instance, the introduction of an electron-donating or electron-withdrawing group will cause predictable upfield or downfield shifts, respectively, for the nearby protons. The integration of the signals provides a ratio of the number of protons in each unique environment.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbons of the benzoyl and carboxylic acid groups are particularly diagnostic, appearing at the downfield end of the spectrum (typically 165-200 ppm). The chemical shifts of the aromatic carbons are also sensitive to substituent effects, and techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between methyl, methylene, methine, and quaternary carbons.

Illustrative ¹H NMR Data for a Hypothetical Derivative:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4' | 8.25 | d | 7.8 |

| H-6' | 8.10 | d | 7.8 |

| H-5 | 7.95 | t | 7.6 |

| H-4 | 7.80 | d | 7.6 |

| H-6 | 7.75 | d | 7.6 |

| H-2', H-6' | 7.60 | m | |

| H-3', H-5' | 7.45 | m |

This table is interactive. Users can sort and filter the data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with a high degree of confidence.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions can be used to piece together the structure of the parent molecule. For derivatives of this compound, characteristic fragmentation patterns would include the loss of the nitro group (NO₂), the carboxylic acid group (COOH), and the benzoyl group (C₆H₅CO). The specific fragmentation pathways can help to confirm the connectivity of the different functional groups. For instance, the mass spectrum of 2-nitrobenzoic acid shows a base peak at m/z 150, corresponding to the loss of a hydroxyl radical, and another significant peak at m/z 122, corresponding to the loss of a nitro group. nih.gov

Typical Fragmentation Patterns:

| Fragment Ion | m/z | Corresponding Neutral Loss |

| [M - H₂O]⁺ | M - 18 | Water |

| [M - NO₂]⁺ | M - 46 | Nitrogen dioxide |

| [M - COOH]⁺ | M - 45 | Carboxyl radical |

| [M - C₆H₅CO]⁺ | M - 105 | Benzoyl radical |

This table is interactive. Users can sort and filter the data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are used to identify the functional groups present in a molecule. Both techniques probe the vibrational energy levels of a molecule, but they are governed by different selection rules.

In the IR spectrum of a derivative of this compound, the following characteristic absorption bands would be expected:

O-H stretch of the carboxylic acid: a broad band in the region of 2500-3300 cm⁻¹

C=O stretch of the carboxylic acid: a strong band around 1700-1725 cm⁻¹

C=O stretch of the benzoyl ketone: a strong band around 1660-1680 cm⁻¹

N-O asymmetric stretch of the nitro group: a strong band around 1520-1560 cm⁻¹

N-O symmetric stretch of the nitro group: a strong band around 1340-1360 cm⁻¹

C-H stretches of the aromatic rings: sharp bands around 3000-3100 cm⁻¹

Raman spectroscopy is particularly useful for identifying non-polar functional groups and symmetric vibrations that may be weak or absent in the IR spectrum. For example, the symmetric stretching vibrations of the aromatic rings often give rise to strong signals in the Raman spectrum. The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, allowing for the confident identification of its functional groups. ias.ac.in

X-ray Crystallography for Solid-State Structure Determination of Derivatives

The crystal structure of a derivative can reveal important information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. For example, in the solid state, derivatives of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid form hydrogen-bonded dimers. nih.goviucr.org The nitro group is often observed to be significantly twisted out of the plane of the benzene (B151609) ring. nih.goviucr.org This type of detailed structural information is invaluable for understanding the physical properties of the compound and for designing new materials with specific properties.

In Situ Reaction Monitoring Techniques for Mechanistic Studies

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and for the rational design of new synthetic routes. In situ reaction monitoring techniques, such as flow NMR and FTIR spectroscopy, allow for the real-time observation of a reaction as it proceeds. scilit.com

By monitoring the concentrations of reactants, intermediates, and products over time, it is possible to gain insights into the reaction kinetics and to identify transient intermediates that may not be observable by conventional analytical methods. scilit.com For reactions involving this compound, in situ monitoring could be used to study the rates of different steps in a multi-step synthesis, to identify the rate-determining step, and to elucidate the role of catalysts or other additives. This information is essential for developing efficient and scalable synthetic processes for the production of novel derivatives.

Theoretical and Computational Chemistry of 2 Benzoyl 3 Nitrobenzoic Acid

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the intrinsic properties of 2-benzoyl-3-nitrobenzoic acid. These studies employ various computational methods to model the molecule and predict its behavior.

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory provides a more detailed picture of the electron distribution and energy levels within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the presence of the electron-withdrawing nitro and benzoyl groups is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. Conversely, these groups also lower the energy of the HOMO, indicating a lower tendency to act as an electron donor.

Table 1: Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | Lowered | Reduced electron-donating ability |

| LUMO Energy | Lowered | Increased electron-accepting ability |

| HOMO-LUMO Gap | Relatively Small | Indicates higher chemical reactivity |

| Dipole Moment | Significant | Suggests a polar molecule |

Conformational Analysis and Stability of Isomers

The presence of rotatable single bonds in this compound, specifically the C-C bond connecting the benzoyl group to the benzoic acid ring and the C-C bond of the carboxylic acid group, allows for the existence of different conformations. Computational studies can predict the most stable conformations by calculating the potential energy surface as a function of these dihedral angles.

The steric hindrance between the bulky benzoyl and nitro groups, as well as the carboxylic acid group, plays a significant role in determining the preferred conformation. It is likely that the most stable conformer will have the benzoyl and carboxylic acid groups twisted out of the plane of the benzoic acid ring to minimize steric repulsion. For similar substituted benzoic acids, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the nitro and carboxy groups are significantly twisted out of the plane of the benzene (B151609) ring nih.gov. In one case, the nitro group was found to be oriented nearly perpendicular to the benzene ring plane nih.gov.

Prediction of Chemical Reactivity and Selectivity

Quantum chemical calculations can predict the reactivity and selectivity of this compound in various chemical reactions. Molecular electrostatic potential (MEP) maps, for example, can visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

In the case of this compound, the regions around the oxygen atoms of the nitro and carbonyl groups are expected to have a high negative electrostatic potential, making them likely sites for electrophilic attack. Conversely, the carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing groups, will have a more positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

Computational modeling can also predict the regiochemistry of reactions such as nitration. For the related compound 2-benzoylbenzoic acid, computational modeling predicts that nitration will occur at the C3 position due to the dominant meta-directing influence of the benzoyl group vulcanchem.com.

Reaction Mechanism Modeling and Simulation

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. These simulations can provide a detailed, step-by-step understanding of how reactions proceed.

Identification of Transition States and Reaction Coordinate Analysis

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction pathway. The structure of the transition state provides crucial information about the mechanism of the reaction.

For a given reaction of this compound, such as its synthesis or a subsequent transformation, theoretical calculations can model the geometry and energy of the transition state. Reaction coordinate analysis, which follows the path of lowest energy from reactants to products, can then be used to visualize the atomic motions that occur during the reaction.

Energy Profile Calculations for Different Reaction Pathways

When a reaction can proceed through multiple pathways, computational chemistry can be used to calculate the energy profile for each pathway. This involves determining the energies of the reactants, intermediates, transition states, and products.

By comparing the activation energies (the energy difference between the reactants and the transition state) for different pathways, it is possible to predict which pathway is kinetically favored. The pathway with the lowest activation energy will be the one that proceeds at the fastest rate. For instance, in the synthesis of this compound via the nitration of 2-benzoylbenzoic acid, there are potential competing nitration pathways. Energy profile calculations could help determine the most likely product by comparing the activation energies for nitration at different positions on the aromatic ring vulcanchem.com.

Table 2: Hypothetical Energy Profile Data for a Reaction of this compound

| Reaction Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +25 |

| Intermediate | +5 |

| Transition State 2 | +30 |

| Products | -10 |

This data would suggest a two-step reaction mechanism with an intermediate, where the second step has a higher activation energy and is therefore the rate-determining step.

Computational Insights into Regioselectivity and Stereoselectivity

Currently, there are no specific computational studies that provide insights into the regioselectivity and stereoselectivity of reactions involving this compound. The orientation of the benzoyl and nitro groups on the benzoic acid ring introduces electronic and steric factors that would undoubtedly influence the outcome of chemical transformations. However, without dedicated theoretical calculations, such as density functional theory (DFT) studies on reaction pathways, any predictions regarding the preferred sites of attack or the stereochemical outcomes of its reactions would be purely speculative.

Detailed computational analyses would be necessary to model the transition states of potential reactions, thereby elucidating the energetic barriers that govern the formation of different regioisomers or stereoisomers. Such studies would provide a molecular-level understanding of the factors controlling the selectivity of its chemical behavior.

Thermodynamic and Kinetic Predictions

Similarly, the public domain lacks specific computational predictions of the thermodynamic and kinetic properties of this compound.

While general methodologies for the computational calculation of thermochemical parameters for organic molecules are well-established, specific values for this compound have not been reported. High-level quantum chemical calculations could be employed to determine key thermodynamic data.

Table 1: Hypothetical Thermochemical Parameters for this compound

| Parameter | Calculated Value | Unit |

|---|---|---|

| Standard Molar Enthalpy of Formation (gas phase) | Data not available | kJ/mol |

| Standard Molar Gibbs Free Energy of Formation (gas phase) | Data not available | kJ/mol |

| Standard Molar Entropy (gas phase) | Data not available | J/(mol·K) |

Note: This table is for illustrative purposes only, as specific calculated values for this compound are not available in the reviewed literature.

The prediction of reaction rates and equilibrium constants for reactions involving this compound through computational means also remains an unaddressed area of research. Computational kinetics, utilizing transition state theory, could provide valuable information on the rates of its potential reactions. Likewise, the calculation of Gibbs free energy changes for reactions would allow for the prediction of equilibrium constants.

Table 2: Hypothetical Kinetic and Equilibrium Data for a Reaction of this compound

| Reaction | Rate Constant (k) at 298.15 K | Equilibrium Constant (K) at 298.15 K |

|---|---|---|

| Example Reaction A | Data not available | Data not available |

| Example Reaction B | Data not available | Data not available |

Note: This table is for illustrative purposes only, as specific predicted kinetic and equilibrium data for reactions of this compound are not available.

Strategic Applications in Synthetic Organic Chemistry

Role as a Key Building Block for Complex Organic Molecular Architectures

2-Benzoyl-3-nitrobenzoic acid is a valuable building block in synthetic organic chemistry due to its unique structural features. The molecule possesses three distinct functional groups—a carboxylic acid, a benzoyl group, and a nitro group—attached to an aromatic ring. vulcanchem.com This arrangement of electron-withdrawing groups creates a highly electron-deficient aromatic system, influencing its reactivity and making it a versatile starting material for the construction of intricate molecular frameworks. vulcanchem.com The nitro and benzoyl groups, in particular, serve as versatile handles that chemists can modify or use to introduce further complexity, enabling the synthesis of elaborate organic structures. vulcanchem.com

The strategic placement of functional groups in this compound and its derivatives makes it a suitable precursor for various heterocyclic systems. While direct synthesis examples starting from this specific molecule are specialized, the broader class of substituted nitrobenzoic acids is instrumental in forming such rings.

Quinazolines: Quinazolinone synthesis often involves the cyclization of anthranilic acid (2-aminobenzoic acid) derivatives. acgpubs.orgnih.govresearchgate.net The synthesis pathway typically requires a 2-amino-substituted benzoic acid. Therefore, a crucial step in utilizing this compound for quinazoline (B50416) synthesis would be the reduction of its nitro group to an amine. This transformation would yield 2-benzoyl-3-aminobenzoic acid, an ortho-amino-substituted aromatic ketone. This intermediate, containing both an amine and a carboxylic acid, can then undergo cyclization reactions with various reagents to form the core quinazolinone skeleton, a privileged scaffold in medicinal chemistry. acgpubs.orgnih.gov

Triazoles: The synthesis of triazoles can be achieved through several methods, including the well-known copper-catalyzed azide-alkyne cycloaddition. nih.govorganic-chemistry.org For a benzoic acid derivative to be incorporated into a triazole ring, it typically needs to be converted into a form that can react with a suitable partner. For instance, the carboxylic acid group of this compound could be converted into an acid chloride or ester, which can then be coupled with a molecule containing an azide (B81097) or alkyne functionality. google.com The synthesis of 2-(2H- vulcanchem.comresearchgate.netlookchem.comtriazol-2-yl)-benzoic acid derivatives, for example, often involves a coupling reaction between a 2-iodo-benzoic acid derivative and 1H- vulcanchem.comresearchgate.netlookchem.comtriazole. google.com This highlights a potential, albeit multi-step, pathway where this compound could be transformed into a suitable precursor for triazole synthesis.

The structure of this compound, containing two connected phenyl rings, serves as a foundation for building larger polycyclic aromatic hydrocarbons (PAHs). The functional groups present on the molecule provide reactive sites for intramolecular and intermolecular cyclization reactions, which are key strategies for constructing fused ring systems.

For example, the carboxylic acid and the ketone of the benzoyl group can be manipulated to participate in cyclization reactions. One hypothetical pathway could involve the reduction of the ketone to a secondary alcohol, followed by an acid-catalyzed intramolecular Friedel-Crafts-type reaction. This would lead to the formation of a new six-membered ring, resulting in a fluorenone-like core structure. The nitro group can also play a role; following its reduction to an amine, it can be used to construct additional fused heterocyclic rings, further extending the polycyclic framework.

Development of Novel Reagents and Catalysts from this compound Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives hold potential for the development of specialized reagents and catalysts. The combination of a chiral center (if the benzoyl ketone is reduced) and the rigid aromatic backbone can be exploited to create chiral ligands for asymmetric catalysis. The electron-withdrawing nature of the substituents can also be tuned to create organocatalysts with specific electronic properties for activating substrates in various chemical transformations.

Derivatives of this compound can be envisioned as useful reagents in several synthetic contexts. For instance, conversion of the carboxylic acid to a peroxy acid would yield a potentially selective oxidizing agent. The steric bulk provided by the benzoyl group and the electronic effects of the nitro group could influence the stereochemical outcome of epoxidation or Baeyer-Villiger oxidation reactions.

Furthermore, attachment of this molecule to a solid support could lead to the development of recyclable reagents or scavengers. For example, converting the carboxylic acid to an acid chloride and immobilizing it on a polymer resin could create a scavenger for amines or alcohols. The unique electronic and steric environment of the molecule could impart specific selectivity in these applications.

Precursor in the Synthesis of Diverse Industrial and Academic Molecules (excluding pharmaceutical or biological targets)

The chemical architecture of this compound makes it a valuable precursor for a range of molecules used in materials science and industrial applications. vulcanchem.com Its derivatives can be incorporated into polymers to enhance thermal stability or introduce photoactive properties. The rigid, aromatic structure is a desirable feature for creating high-performance materials.

Historically, benzoylbenzoic acid derivatives have been crucial intermediates in the synthesis of anthraquinone (B42736) dyes. The classic synthesis of many anthraquinone-based colorants involves the intramolecular cyclization of 2-benzoylbenzoic acid under strongly acidic conditions.

Following this established precedent, this compound is a logical precursor for nitro-substituted anthraquinones. The cyclization of this compound would be expected to yield 1-nitroanthraquinone. The presence of the nitro group can significantly influence the color of the resulting dye. Such dye intermediates are foundational materials from which a vast array of colorants are fabricated. wikimedia.orgsciencemadness.org The nitro group can be further modified, for example, by reduction to an amino group, which can then be diazotized and coupled to form azo dyes, thereby expanding the accessible color palette.

Interactive Data Tables

Table 1: Key Synthetic Applications

| Application Area | Target Molecular Class | Key Transformation | Reference |

|---|---|---|---|

| Heterocyclic Synthesis | Quinazolines | Reduction of nitro group to amine, followed by cyclization. | acgpubs.orgnih.gov |

| Heterocyclic Synthesis | Triazoles | Functional group manipulation to enable cycloaddition reactions. | nih.govgoogle.com |

| Dye & Pigment Synthesis | Nitro-substituted Anthraquinones | Intramolecular cyclization under acidic conditions. | |

| Complex Architectures | Polycyclic Aromatic Frameworks | Intramolecular cyclization and ring-forming reactions. | vulcanchem.com |

Table 2: Compound Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₉NO₅ | lookchem.com |

| Molecular Weight | 271.23 g/mol | vulcanchem.comlookchem.com |

| Boiling Point (at 760 mmHg) | 535.5°C | lookchem.com |

| Flash Point | 228.3°C | lookchem.com |

| Density | 1.413 g/cm³ | lookchem.com |

Specialty Chemical Precursors

This compound is a highly functionalized aromatic compound that serves as a strategic precursor in the synthesis of various specialty chemicals, particularly complex heterocyclic systems of medicinal and material interest. Its value lies in the specific arrangement of its three functional groups—a carboxylic acid, a benzoyl ketone, and a nitro group—on the benzene (B151609) ring. This unique constitution allows for selective chemical transformations to build intricate molecular architectures.

The primary role of this compound as a precursor revolves around the chemical reactivity of its nitro group. The reduction of the nitro moiety to a primary amine is a pivotal transformation, converting the molecule into 2-amino-3-benzoylbenzoic acid. This product is a valuable intermediate, belonging to the class of ortho-aminobenzophenones, which are well-established building blocks in pharmaceutical and materials chemistry.

The conversion of the nitro group to an amine fundamentally alters the electronic properties and reactivity of the molecule, introducing a nucleophilic center ortho to the benzoyl group. This transformation paves the way for a variety of intramolecular cyclization reactions, which are instrumental in constructing fused heterocyclic rings. The resulting amino-anthranilic acid derivative is thus a key stepping stone to pharmacologically active scaffolds.

Table 1: Key Transformation of this compound

| Reactant | Reagent/Condition | Product | Product Class |

| This compound | Reduction (e.g., H₂, Pd/C; or Sn, HCl) | 2-Amino-3-benzoylbenzoic acid | Ortho-aminobenzophenone |

The strategic importance of this compound is therefore realized through its conversion to the corresponding aminobenzophenone. This intermediate is a direct precursor to several classes of specialty heterocyclic compounds. For instance, ortho-aminobenzophenones are critical starting materials in the synthesis of benzodiazepines, a class of psychoactive drugs. The general synthetic route involves the reaction of the amino group with an amino acid derivative, followed by cyclization to form the characteristic seven-membered diazepine (B8756704) ring.

Furthermore, the juxtaposition of the amine, carboxylic acid, and ketone functionalities in the intermediate derived from this compound allows for the synthesis of other important heterocyclic cores, such as quinazolinones and acridones, which are prevalent in medicinal chemistry and materials science.

Table 2: Potential Heterocyclic Scaffolds from 2-Amino-3-benzoylbenzoic acid

| Intermediate | Reaction Type | Resulting Heterocycle Class | Significance |

| 2-Amino-3-benzoylbenzoic acid | Condensation/Cyclization with amino acids | Benzodiazepines | Pharmacologically active compounds |